Pentane, 1,5-bis(ethylthio)-
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Overview
Description
3,9-Dithiaundecane is an organic compound with the molecular formula C8H18S2 It is a member of the thioether family, characterized by the presence of sulfur atoms within the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3,9-Dithiaundecane can be synthesized through several methods. One common approach involves the reaction of 1,8-dibromooctane with sodium sulfide in a polar solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, resulting in the formation of 3,9-Dithiaundecane after purification .
Industrial Production Methods
Industrial production of 3,9-Dithiaundecane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity 3,9-Dithiaundecane .
Chemical Reactions Analysis
Types of Reactions
3,9-Dithiaundecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in 3,9-Dithiaundecane can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of 3,9-Dithiaundecane can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sodium sulfide (Na2S)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various thioethers depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,9-Dithiaundecane involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form chelates. This property is exploited in various applications, including catalysis and metal ion transport studies .
Comparison with Similar Compounds
Similar Compounds
6-Aza-3,9-dithiaundecane: This compound contains an additional nitrogen atom, which can alter its chemical properties and reactivity.
9-Aza-3,6,12,15-tetrathiaheptadecane: This compound has a longer carbon chain and more sulfur atoms, affecting its ability to form complexes with metal ions.
Uniqueness
3,9-Dithiaundecane is unique due to its specific chain length and the presence of two sulfur atoms. This structure allows it to form stable complexes with a variety of metal ions, making it valuable in both research and industrial applications .
Properties
CAS No. |
54815-22-4 |
---|---|
Molecular Formula |
C9H20S2 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
1,5-bis(ethylsulfanyl)pentane |
InChI |
InChI=1S/C9H20S2/c1-3-10-8-6-5-7-9-11-4-2/h3-9H2,1-2H3 |
InChI Key |
OHQCQYMEDAANNT-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCCSCC |
Origin of Product |
United States |
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